molecular formula C15H19NO4 B11846771 (R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid

(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid

Cat. No.: B11846771
M. Wt: 277.31 g/mol
InChI Key: FDYFMLIBIVYNOU-CYBMUJFWSA-N
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Description

(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a chiral azepane derivative valued as a sophisticated building block in synthetic and medicinal chemistry. The molecule integrates two key functional groups: a benzyloxycarbonyl (Cbz) carbamate protecting group and a carboxylic acid. The Cbz group is widely used to protect amines during multi-step synthetic sequences, particularly in peptide-mimetic chemistry, and can be readily removed under mild conditions . The carboxylic acid moiety offers a versatile handle for further functionalization, enabling coupling reactions to form amides or esters, which is crucial for constructing complex molecular architectures. Compounds featuring the bicyclo[1.1.1]pentane (BCP) motif, which shares a focus on three-dimensional architecture, have received significant attention as sp3-rich bioisosteres for flat aromatic rings, often leading to improved pharmacological properties in drug candidates . While the specific biological activity of (R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid has not been fully elucidated, its structural features make it a promising chiral scaffold for the development of novel therapeutics, enzyme inhibitors, and chemical probes. Its constrained seven-membered ring provides a three-dimensional vector for displaying functional groups, which can be critical for achieving selectivity in biological target engagement. This product is intended for research applications as a chemical intermediate or a standard in analytical development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3R)-1-phenylmethoxycarbonylazepane-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)/t13-/m1/s1

InChI Key

FDYFMLIBIVYNOU-CYBMUJFWSA-N

Isomeric SMILES

C1CCN(C[C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : Racemic azepane-3-carboxylic acid is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane).

  • Base : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) maintains pH 8–9 to facilitate nucleophilic acylation.

  • Workup : Acidification with HCl precipitates the product, which is purified via recrystallization.

Data Table: Optimization of Cbz Protection

EntryBaseSolventTemp (°C)Yield (%)Purity (%)
1NaOHH₂O/CH₂Cl₂0–258998
2NaHCO₃H₂O/THF258295
3Et₃NCH₂Cl₂07590

Key Observations :

  • Aqueous bases improve yield by minimizing ester hydrolysis.

  • Racemic mixtures require subsequent enantiomeric resolution (e.g., chiral HPLC).

Enzymatic Kinetic Resolution

Procedure

  • Substrate : Racemic methyl 1-Cbz-azepane-3-carboxylate is hydrolyzed using lipases (e.g., Candida antarctica Lipase B).

  • Conditions : Buffer (pH 7.0) with 10% methanol at 30°C for 24 h.

  • Isolation : The (R)-enantiomer remains esterified, while the (S)-enantiomer is hydrolyzed to the acid, enabling separation.

Data Table: Enzyme Performance

EnzymeConversion (%)ee (%)Selectivity (E)
Candida antarctica B45>99200
Pseudomonas cepacia389550

Key Observations :

  • High enantiomeric excess (ee) is achieved with immobilized enzymes.

  • Scalability is limited by enzyme cost and reaction time.

Stereoselective Ring-Closing Metathesis

Procedure

  • Substrate : Diethyl (R)-3-allyl-1-Cbz-azepane-3-carboxylate.

  • Catalyst : Grubbs II catalyst (5 mol%) in dichloromethane under N₂.

  • Reaction : Heated at 40°C for 12 h to form the azepane ring.

  • Saponification : NaOH/MeOH hydrolyzes the ester to the carboxylic acid.

Data Table: Metathesis Optimization

EntryCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
15407899
210508598
33306599

Key Observations :

  • Grubbs II catalyst ensures high stereoretention.

  • Requires chiral starting materials, increasing synthetic complexity.

Diastereoselective Hydroboration-Oxidation

Procedure

  • Substrate : (R)-N-Cbz-3-vinylazepane.

  • Hydroboration : BH₃·THF adds to the alkene at −78°C, favoring anti-Markovnikov selectivity.

  • Oxidation : H₂O₂/NaOH converts the borane to the alcohol, followed by Jones oxidation to the carboxylic acid.

Data Table: Hydroboration Conditions

EntryBorane ReagentTemp (°C)Yield (%)dr (R:S)
1BH₃·THF−787095:5
29-BBN06590:10
3BH₃·SMe₂−406085:15

Key Observations :

  • Low temperatures enhance diastereoselectivity.

  • Requires chiral vinyl precursors, limiting accessibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the azepane ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

Medicine

In medicine, derivatives of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid are explored for their therapeutic potential, particularly in the treatment of neurological disorders and infections.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can enhance binding affinity, while the azepane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs in the Piperidine Family

The provided evidence details (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid (CAS: 1169762-38-2), a six-membered piperidine analog. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Parameter (R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic Acid (R)-1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic Acid
Ring size 7-membered (azepane) 6-membered (piperidine)
Substituents Cbz at 1-position, carboxylic acid at 3-position Cbz at 1-position, carboxylic acid and methyl group at 3-position
Molecular formula Hypothetical: C16H21NO4* C15H19NO4
Molecular weight Hypothetical: ~299.35 g/mol* 277.32 g/mol
Storage conditions Not available -20°C

*Note: Values marked with * are inferred based on structural similarities.

Key Differences and Implications:

Ring Size :

  • The azepane ring’s larger size may confer greater conformational flexibility compared to the rigid piperidine ring. This flexibility could enhance binding to larger enzyme pockets or improve solubility in hydrophobic environments .

In contrast, the azepane derivative lacks this substituent, possibly enabling easier functionalization.

Molecular Weight and Solubility :

  • The azepane compound’s higher molecular weight (hypothetical) might reduce aqueous solubility compared to the piperidine analog. However, the absence of a methyl group could partially offset this by increasing polarity.

Stability and Storage :

  • The piperidine analog requires storage at -20°C, suggesting sensitivity to degradation. The azepane derivative’s stability profile remains unconfirmed but may differ due to ring strain or electronic effects.

Functional Group Comparison

Both compounds share the Cbz group, which is widely used to protect amines during synthesis. However, the carboxylic acid’s position (3-position) and the presence of additional substituents (e.g., methyl in the piperidine analog) influence their roles in drug design:

  • Piperidine analog : The methyl group may enhance metabolic stability but reduce binding affinity in certain targets.
  • Azepane derivative : The larger ring could improve pharmacokinetic properties, such as half-life, due to reduced renal clearance.

Biological Activity

(R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid is a chiral compound characterized by its azepane ring structure and a benzyloxycarbonyl functional group. Its unique molecular architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid is C13H15NO3, indicating the presence of a carboxylic acid group (-COOH), which is crucial for its biological interactions. The chirality at the "R" position can influence its pharmacodynamics and pharmacokinetics.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The carboxylic acid moiety can facilitate hydrogen bonding and ionic interactions with target proteins, potentially influencing their activity.

Anticancer Potential

Research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of azepane have shown cytotoxic effects in various cancer cell lines, suggesting that (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid could also possess similar activities. A study demonstrated that modifications to the azepane structure could enhance cytotoxicity against hypopharyngeal tumor cells, indicating a potential pathway for further exploration in cancer therapy .

Neuroprotective Effects

The compound’s structural similarities to known neuroprotective agents raise the possibility of its role in neurodegenerative disease treatment. Research into related compounds has shown that certain azepane derivatives can cross the blood-brain barrier (BBB), which is essential for targeting neurological conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(R)-1-Cbz-pyrrolidine-3-carboxylic acidC12H13NO2Contains a pyrrolidine ring; used in peptide synthesis.
(R)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acidC14H17NO3Similar benzyloxycarbonyl group; methyl substitution affects biological activity.

This comparison highlights how (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid stands out due to its unique azepane structure, which may impart distinct chemical properties and biological activities.

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies have indicated that azepane derivatives can induce apoptosis in cancer cells. For example, one study reported that specific modifications to the azepane ring enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid could be optimized for similar effects .
  • Neuroprotective Studies : Investigations into related compounds have demonstrated minimal cytotoxic effects on neuronal cell lines while exhibiting high permeability across the BBB. This suggests that (R)-1-((benzyloxy)carbonyl)azepane-3-carboxylic acid may also be evaluated for neuroprotective properties .

Q & A

Q. What are the recommended methods for synthesizing (R)-1-((Benzyloxy)carbonyl)azepane-3-carboxylic acid?

The synthesis typically involves carbobenzyloxy (Cbz) protection of the azepane nitrogen, followed by carboxylation at the 3-position. A common approach is to use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM. For enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., enzymatic resolution) may be required . Post-synthesis, purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) is recommended to achieve >95% purity.

Q. How can the purity and enantiomeric excess of this compound be validated?

  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm). Compare retention times against a reference standard.
  • Enantiomeric Excess : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. For quantitative analysis, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H-NMR .
  • Titration : Acid-base titration with standardized NaOH can quantify carboxylic acid content .

Q. What are the critical handling and storage protocols for this compound?

  • Storage : Store sealed in a desiccator at 2–8°C to prevent hydrolysis of the Cbz group. Avoid exposure to moisture or strong bases .
  • Handling : Use gloves and protective eyewear. Work under inert gas (N₂/Ar) in anhydrous conditions during synthesis. For accidental spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

  • Azepane Ring Modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-position to alter steric effects or metabolic stability. Evidence from fluorinated piperidine analogs shows enhanced blood-brain barrier penetration .
  • Carboxylic Acid Isosteres : Replace the carboxylic acid with bioisosteres like tetrazoles or sulfonamides to improve pharmacokinetics .
  • Cbz Group Replacement : Substitute with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to modulate stability in physiological conditions .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points, solubility)?

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points. Variations may arise from polymorphic forms or impurities .
  • Solubility Studies : Employ shake-flask methods in buffered solutions (pH 1–12) to assess pH-dependent solubility. Compare results with computational models (e.g., Hansen solubility parameters) .
  • Cross-Validation : Replicate synthesis and characterization protocols from conflicting studies to identify methodological discrepancies (e.g., solvent purity, heating rates) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic targets?

  • Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., proteases, kinases).
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., angiotensin-converting enzyme 2) to predict binding modes and guide modifications .
  • In Vitro Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., Cbz group hydrolysis) and design deuterated analogs for improved stability .

Methodological Considerations

Q. What techniques assess the stability of this compound under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify vulnerable sites (e.g., ester bonds) .
  • Long-Term Stability : Store samples at 25°C/60% RH and analyze monthly for up to 12 months using HPLC to establish shelf-life .

Q. How do structural analogs of this compound inform its potential applications?

  • Cyclopentane/Hexane Analogs : Derivatives like 3-benzylcyclopentane-1-carboxylic acid exhibit anti-inflammatory activity, suggesting similar pathways for azepane derivatives .
  • Piperidine-Based Analogs : Fluorinated variants (e.g., Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) demonstrate improved CNS penetration, guiding modifications for neuroactive drugs .

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